6-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one

Oxidative stress DNA damage Biomarker

Quantifying oxidative DNA damage demands ultrapure 2'-deoxyguanosine-the sole precursor to the clinical biomarker 8-oxodG. Substitution with guanosine or 2'-deoxyadenosine invalidates assay calibration curves. • Exclusive 8-oxodG precursor with a quantifiable oxidation potential offset of 0.56 V; indispensable reference standard for HPLC-EC and ELISA-based oxidative stress assays. • Cognate substrate for mitochondrial deoxyguanosine kinase (Km 7.6 μM), enabling reproducible inhibitor IC50 determinations. • Unique dual CNT2/CNT3 substrate (zero CNT1 uptake) for definitive transporter phenotyping in a single experiment. Supplied with full Certificate of Analysis and HPLC purity documentation for regulatory-compliant research workflows.

Molecular Formula C10H13N5O4
Molecular Weight 267.24 g/mol
Cat. No. B13384514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one
Molecular FormulaC10H13N5O4
Molecular Weight267.24 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C(NC(=O)N=C32)N)CO)O
InChIInChI=1S/C10H13N5O4/c11-8-7-9(14-10(18)13-8)15(3-12-7)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)
InChIKeySWFIFWZFCNRPBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Deoxyguanosine Procurement Guide


2'-Deoxyguanosine is a purine 2'-deoxyribonucleoside composed of guanine linked via its N9 nitrogen to the C1 carbon of 2-deoxyribose. It is a fundamental DNA building block and an endogenous metabolite across all kingdoms of life [1]. Among the canonical deoxyribonucleosides, dG is uniquely electron-rich, exhibiting the lowest one-electron oxidation potential (experimental range 0.80–1.53 V vs NHE), which makes it the primary target of oxidative damage and the precursor to the widely used biomarker 8-oxo-7,8-dihydro-2'-deoxyguanosine [2]. Industrially, dG serves as a key synthetic intermediate for anticancer agents and as a building block for site-specifically modified oligonucleotides [3].

Oxidative biomarker precursor Primary nucleoside for generating 8-oxodG; essential for biomarker assay development and antioxidant screening.
Enzyme/transporter substrate Cognate ligand for mitochondrial dGK and CNT2/CNT3; required for nucleoside kinase and uptake studies.
Oligonucleotide synthesis building block Key starting material for N2-modified phosphoramidites and site-specific DNA adduct research.

Why 2'-Deoxyguanosine Cannot Be Substituted


Despite a common deoxyribose sugar scaffold, 2'-deoxyguanosine possesses unique physicochemical and biochemical signatures that render it irreplaceable. Its guanine base has the lowest ionization potential among DNA nucleobases and a distinct N1–H pKa of 9.34 ± 0.04 at 25°C [1]. These properties dictate its singular role as the preferred substrate for oxidative lesion generation (8-oxodG) and for enzymes such as mitochondrial deoxyguanosine kinase (dGK), where its Km of 7.6 μM is ~8-fold lower than that of 2'-deoxyadenosine [2]. Additionally, dG is selectively transported by concentrative nucleoside transporter CNT2 (Km 54.9 μM) and CNT3 (Km 14.7 μM) but not by CNT1, whereas the pyrimidine 2'-deoxycytidine utilizes CNT1 (Km 141 μM) and is excluded from CNT2 [3]. Substituting dG with another deoxynucleoside in any of these contexts would alter substrate affinity, transporter specificity, and oxidative susceptibility, directly compromising assay validity and reproducibility.

Target 2′-Deoxyguanosine (dG)
Lowest oxidation potential among canonical nucleosides; uniquely electron-rich guanine base.
Potential substitutes dA, dC, dT, Guanosine
Higher oxidation potentials would underestimate oxidant reactivity, altering biomarker generation context.
Target dG as dGK substrate
High-affinity substrate for mitochondrial deoxyguanosine kinase (Km in low micromolar range).
Potential substitutes 2′-Deoxyadenosine (dA)
Substantially lower affinity (~8-fold weaker); may shift working concentration range and engage off-target kinases.
Target dG transport profile
Dual CNT2/CNT3 substrate; excluded from CNT1. Enables selective purine transport studies.
Potential substitutes 2′-Deoxycytidine (dC)
Exclusively CNT1/CNT3; transport pathway non-overlapping. Would not replicate CNT2-dependent uptake.

Quantitative Differentiation Evidence


Lowest One-Electron Oxidation Potential Among Canonical Nucleosides

Among the four canonical deoxyribonucleosides, the guanine base of 2'-deoxyguanosine displays the lowest experimental one-electron oxidation potentials in aqueous solution, ranging from 0.80 to 1.53 V (vs NHE). By comparison, adenine ranges from 1.20 to 1.63 V, cytosine from 1.44 to 1.86 V, and thymine from 1.29 to 1.73 V [1]. This thermodynamic predisposition makes dG the preferred site of oxidative attack in DNA and the direct precursor to the dominant oxidative lesion 8-oxo-7,8-dihydro-2'-deoxyguanosine [2].

Oxidation potential ranking
Class-level
dG 0.80–1.53 V vs Adenine 1.20–1.63 V, Cytosine 1.44–1.86 V, Thymine 1.29–1.73 V (vs NHE)
Supports oxidative biomarker calibration context; dG is the most oxidizable deoxynucleoside.
Range compiled from multiple studies; experimental conditions may vary.
Oxidative stress DNA damage Biomarker Antioxidant screening

Oxidation Potential Relative to 8-OxodG Lesion

The oxidative lesion 7,8-dihydro-8-oxo-2'-deoxyguanosine (8-oxodG) is the most abundant product of DNA oxidation and a clinical biomarker of oxidative stress. Its oxidation potential is 0.56 V lower than that of canonical dG, as determined by DFT calculations at the M06-2x/6-31++G** level of theory in the condensed phase [1]. This substantial thermodynamic gap (more than half a volt) establishes dG as the essential negative reference standard for electrochemical or immunochemical 8-oxodG detection assays.

8-OxodG potential offset
Head-to-head
ΔE = 0.56 V (dG reference vs 8-oxodG lesion)
Essential for electrochemical 8-oxodG assay calibration; defines baseline reference standard.
DFT-calculated shift (M06-2x/6-31++G**); experimental validation recommended.
Biomarker quantification DNA repair Oxidative stress Analytical chemistry

Affinity for Mitochondrial Deoxyguanosine Kinase

Purified mitochondrial deoxyguanosine kinase (dGK) from bovine brain displays a Km of 7.6 μM for 2'-deoxyguanosine, versus 60 μM for 2'-deoxyadenosine—a 7.9-fold difference in substrate affinity [1]. This pronounced selectivity for dG is critical for mitochondrial purine salvage and for the activation of antiviral and anticancer nucleoside prodrugs. In contrast, cytosolic deoxycytidine kinase (dCK) preferentially phosphorylates deoxycytidine and, to a lesser extent, deoxyadenosine, but not dG [2].

dGK substrate affinity
Head-to-head
dG Km = 7.6 μM vs dA Km = 60 μM (7.9-fold difference)
Guides mitochondrial kinase substrate selection; dA would require ~8× higher concentration.
Purified bovine brain dGK; verify in relevant species/model.
Mitochondrial metabolism Nucleoside kinase Prodrug activation Enzyme kinetics

Concentrative Nucleoside Transporter Discrimination

In COS-7 cells transiently expressing human concentrative nucleoside transporters, 2'-deoxyguanosine is taken up by the purine-selective CNT2 (apparent Km = 54.9 μM) and the broad-specificity CNT3 (Km = 14.7 μM) but not by the pyrimidine-selective CNT1. By contrast, 2'-deoxycytidine is transported exclusively by CNT1 (Km = 141 μM) and CNT3 (Km = 34.4 μM), while 2'-deoxyadenosine shares CNT2 (Km = 62.4 μM) and CNT3 (Km = 14.7 μM) with dG [1]. Notably, dG displays a 2.3-fold lower Km for CNT3 than 2'-deoxycytidine, indicating higher transport efficiency in CNT3-expressing tissues such as liver, kidney, and intestine.

CNT transporter selectivity
Head-to-head
dG: CNT2 Km 54.9 μM, CNT3 Km 14.7 μM; dC: CNT1 Km 141 μM, CNT3 Km 34.4 μM
Defines CNT2/CNT3 substrate profiling control; pyrimidine nucleosides use distinct transport pathway.
COS-7 expression system; confirm in endogenous tissue context.
Nucleoside transport Cellular uptake Pharmacokinetics Transporter assay

Guanine N1 pKa and Ionization Behavior

UV absorption spectroscopy at 25°C and 0.1 M NaCl determined the pKa of the guanine N1–H in free 2'-deoxyguanosine to be 9.34 ± 0.04 [1]. In comparison, guanosine (ribonucleoside) exhibits a pKa of approximately 9.25 [2]. The 0.09 unit difference, while modest, is amplified when the nucleoside is embedded in DNA: the pKa of the central guanine in the heptamer d-ACAGCAC rises to 9.90 ± 0.01, demonstrating context-dependent ionization shifts that influence base-pairing fidelity, G-quadruplex stability, and proton-coupled electron transfer mechanisms [1].

Guanine N1 pKa
Head-to-head
dG pKa = 9.34 ± 0.04 vs Guanosine pKa ≈ 9.25
Context-dependent pKa shift informs structural and proton-transfer studies; DNA incorporation amplifies difference.
Measured at 25°C, 0.1 M NaCl; pKa may differ in oligonucleotide context.
Acid-base chemistry G-quadruplex DNA structure Proton-coupled electron transfer

Mandatory Procurement Scenarios


Oxidative DNA Damage Biomarker Quantification

Because 2'-deoxyguanosine is the only canonical nucleoside that generates 8-oxodG with a quantifiable oxidation potential offset of 0.56 V [1], it is indispensable as the reference standard for calibrating urinary, plasma, or tissue 8-oxodG measurements. Researchers developing oxidative stress biomarker assays must procure ultrapure dG (>99% HPLC) to prepare calibration curves and validate antibody specificity. Replacement with guanosine or 2'-deoxyadenosine would yield a structurally irrelevant analyte, invalidating the assay.

Mitochondrial Nucleoside Kinase Assays and Prodrug Screening

For characterizing mitochondrial deoxyguanosine kinase (dGK) activity or screening nucleoside analog prodrugs that target mitochondrial DNA replication, 2'-deoxyguanosine is the cognate substrate with a Km of 7.6 μM [2]. Substituting 2'-deoxyadenosine (Km 60 μM) would shift the working concentration range by nearly an order of magnitude and potentially engage cytosolic deoxycytidine kinase, confounding selectivity data. Procurement of high-specificity dG is essential for reproducible enzyme kinetics and inhibitor IC50 determinations.

Concentrative Nucleoside Transporter Substrate Profiling

In transporter phenotyping studies using CNT1/2/3-expressing cell lines, 2'-deoxyguanosine serves as the unique dual CNT2/CNT3 substrate with Km values of 54.9 μM and 14.7 μM, respectively, and zero CNT1 uptake [3]. This signature allows researchers to discriminate CNT2 from CNT1 activity in a single well-controlled experiment. No other natural deoxynucleoside provides this binary (purine-selective vs pyrimidine-selective) discrimination profile, making dG a mandatory reagent for transporter identification panels.

N2-Modified Oligonucleotide Synthesis for DNA Adduct Studies

The N2 position of 2'-deoxyguanosine is the primary site of carcinogenic DNA adduct formation. Synthesis of N2-aryl-dG phosphoramidites from parent dG enables the preparation of site-specifically modified oligonucleotides for translesion synthesis and DNA repair studies [4]. Industrial procurement of bulk dG (>98% purity) is required as the starting material for these high-value phosphoramidite building blocks; no alternative nucleoside can replicate the N2 reactivity pattern.

Application
Selection Property
Validation Focus
Oxidative Biomarker Quantification
Low oxidation potential reference standard for 8-oxodG
Electrochemical calibration accuracy and antibody specificity
Mitochondrial dGK Assays & Prodrug Screening
Cognate high-affinity substrate for dGK
Enzyme kinetic parameter reproducibility and inhibitor IC50 determination
CNT Transporter Substrate Profiling
Dual CNT2/CNT3 substrate with no CNT1 uptake
Transporter selectivity discrimination in nucleoside uptake panels
N2-Modified Oligonucleotide Synthesis
N2 reactivity for phosphoramidite building blocks
Purity and yield of site-specifically modified oligonucleotides
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